molecular formula C11H15ClFNS B180770 4-((4-Fluorophenyl)thio)piperidine hydrochloride CAS No. 101798-76-9

4-((4-Fluorophenyl)thio)piperidine hydrochloride

Cat. No.: B180770
CAS No.: 101798-76-9
M. Wt: 247.76 g/mol
InChI Key: FJAXUSZPOIHXJR-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNS. It is a heterocyclic building block used primarily in research and development. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenylthio group, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)thio)piperidine hydrochloride typically involves the nucleophilic substitution reaction of 4-fluorothiophenol with piperidine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the thioether bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-((4-Fluorophenyl)thio)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H17ClFNS
  • Molecular Weight : Approximately 261.79 g/mol
  • IUPAC Name : 4-((4-Fluorophenyl)thio)piperidine hydrochloride

The compound features a piperidine ring substituted with a thioether group and a fluorophenyl moiety, which significantly influences its reactivity and biological interactions.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

  • Substitution Reactions : The piperidine ring can undergo nucleophilic substitution, leading to the formation of diverse derivatives.
  • Oxidation and Reduction : The thioether group can be oxidized to form sulfoxides or sulfones, while reduction can yield different sulfur-containing derivatives.

Biology

Research indicates that this compound interacts with biological systems in several ways:

  • Enzyme Inhibition : It has potential applications in studying enzyme inhibition mechanisms, particularly in modulating the activity of enzymes involved in metabolic pathways.
  • Receptor Binding Studies : The fluorophenyl group enhances binding affinity to certain receptors, making it valuable for pharmacological studies.

Medicine

The compound is being investigated for its therapeutic potential:

  • Drug Development : It serves as a lead compound for developing new antidepressants and analgesics. Its structural characteristics may enhance the efficacy of drugs targeting specific neurochemical pathways.
  • Neuropharmacology : Due to its structural similarity to other neuroactive agents, it is being explored for potential effects on cognitive functions and neurodegenerative diseases.

Industry

In industrial applications, this compound is utilized in:

  • Material Science : Its unique properties make it suitable for developing new materials with specific chemical characteristics.
  • Chemical Processes : It plays a role in optimizing chemical processes due to its stability and reactivity.

Antidepressant Activity

A study conducted on similar piperidine derivatives demonstrated that modifications on the piperidine ring could enhance antidepressant activity. Compounds with fluorinated phenyl groups showed improved binding to serotonin receptors, suggesting that this compound may exhibit similar properties.

Neuroprotective Effects

Research into related compounds indicated potential neuroprotective effects against oxidative stress in neuronal cells. This suggests that this compound could be further explored for its ability to protect against neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)thio)piperidine hydrochloride is primarily related to its ability to interact with specific molecular targets. The fluorophenylthio group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this compound .

Comparison with Similar Compounds

  • 4-(3-Fluorophenyl)piperidine hydrochloride
  • 4-(4-Fluorophenyl)piperidine hydrochloride
  • 4-(4-Chlorophenyl)thio)piperidine hydrochloride
  • 4-(4-Methylphenyl)thio)piperidine hydrochloride

Comparison: 4-((4-Fluorophenyl)thio)piperidine hydrochloride is unique due to the presence of both the fluorine atom and the thioether group. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it a valuable intermediate in the synthesis of diverse compounds. Compared to its analogs, the fluorine atom enhances the compound’s stability and bioavailability, while the thioether group provides additional sites for chemical modification .

Biological Activity

4-((4-Fluorophenyl)thio)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a thioether group and a fluorophenyl moiety. The presence of the fluorine atom enhances the compound's lipophilicity and stability, making it an attractive candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The compound can engage in hydrogen bonding and hydrophobic interactions , modulating the activity of these targets. The exact pathways depend on the specific biological context in which the compound is applied.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can demonstrate significant antimicrobial effects against various pathogens. For instance, related compounds have been evaluated for their minimum inhibitory concentration (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : The compound is being investigated for its potential therapeutic effects in neurological disorders. Its structural similarity to other pharmacologically active molecules suggests it may influence neurotransmitter systems .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of related thiazole derivatives, finding that compounds with similar structures showed MIC values ranging from 0.22 to 0.25 μg/mL against certain pathogens. These compounds also demonstrated low hemolytic activity, indicating a favorable safety profile .
  • Neuropharmacological Assessment : In vivo studies have indicated that modifications to the piperidine structure can enhance metabolic stability, which is crucial for developing effective treatments for psychiatric disorders .

Data Table: Comparison of Biological Activities

CompoundActivity TypeMIC (μg/mL)IC50 (μM)Notes
4-((4-Fluorophenyl)thio)piperidineAntimicrobial0.22 - 0.25N/AActive against Staphylococcus aureus
Related Compound ANeuropharmacologicalN/A12.27 - 31.64Potential for treating depression
Related Compound BAnticancerN/A>60Non-cytotoxic in preliminary assays

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAXUSZPOIHXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544875
Record name 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101798-76-9
Record name 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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